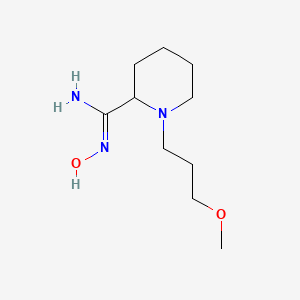
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid, also known as GT-3 or glycine transporter 1 (GlyT1) inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. GT-3 is a potent inhibitor of GlyT1, which is responsible for the reuptake of glycine, a neurotransmitter that plays a crucial role in the central nervous system.
Scientific Research Applications
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to increase the levels of glycine in the brain, which can enhance the activity of N-methyl-D-aspartate (NMDA) receptors, leading to improved cognitive function and memory. Moreover, it has been found to have antipsychotic, antidepressant, and anxiolytic effects, making it a promising candidate for the treatment of schizophrenia, depression, and anxiety disorders.
Mechanism of Action
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid works by inhibiting the reuptake of glycine by GlyT1. This leads to an increase in extracellular glycine levels, which can enhance the activity of NMDA receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and their dysfunction has been implicated in several neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to increase the levels of glycine in the brain, leading to enhanced NMDA receptor activity. This can improve cognitive function and memory and has been found to have antipsychotic, antidepressant, and anxiolytic effects. Moreover, it has been shown to have a neuroprotective effect against ischemic injury, making it a potential candidate for the treatment of stroke.
Advantages and Limitations for Lab Experiments
2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid is a potent and selective inhibitor of GlyT1, making it a valuable tool for studying the role of glycine in the central nervous system. However, its low solubility in water and the relatively low yield of its synthesis method can be a limitation for lab experiments.
Future Directions
The potential therapeutic applications of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid are still being explored, and there are several future directions for research in this field. One direction is to investigate its efficacy in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and bipolar disorder. Another direction is to develop more efficient synthesis methods and improve its pharmacokinetic properties to enhance its therapeutic potential. Finally, the development of more selective GlyT1 inhibitors could provide a better understanding of the role of glycine in the central nervous system and lead to the development of novel therapies for neurological and psychiatric disorders.
Synthesis Methods
The synthesis of 2-Hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid involves the reaction of 2-methyl-3-oxobutanoic acid with thiophene-2-carbonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with hydroxylamine hydrochloride to form the final product. The yield of this synthesis method is reported to be around 50%.
properties
IUPAC Name |
2-hydroxy-2-methyl-3-(thiophene-2-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-9(14,8(12)13)5-10-7(11)6-3-2-4-15-6/h2-4,14H,5H2,1H3,(H,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWSIULUZQLZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CS1)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)

![2-Methyl-1-[(5-phenyl-1,2-oxazol-3-yl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7578900.png)

![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)

![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)
![3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![2-Hydroxy-2-methyl-3-[(2-thiophen-3-ylacetyl)amino]propanoic acid](/img/structure/B7578978.png)